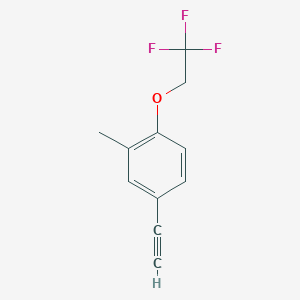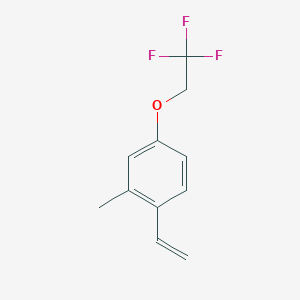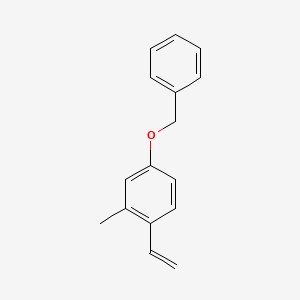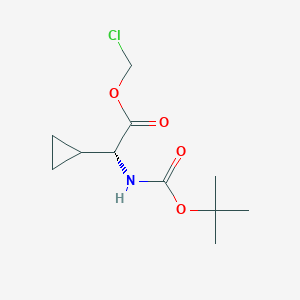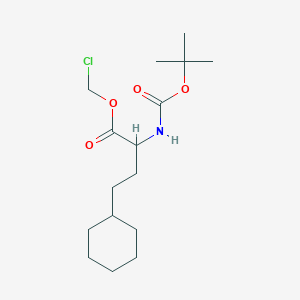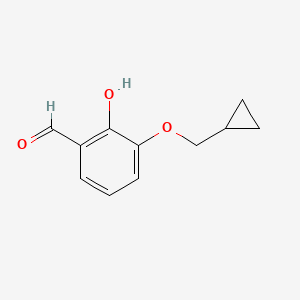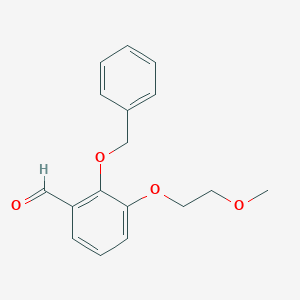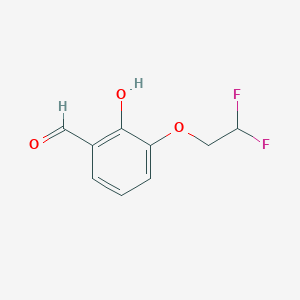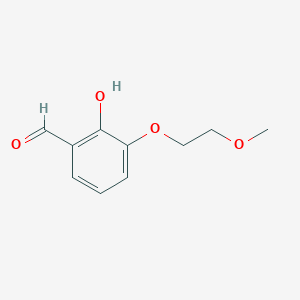
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde
Vue d'ensemble
Description
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Naphthols and Naphthoquinones : A study by Martínez et al. (2005) shows that 2-(2-oxo-3-phenylpropyl)benzaldehydes are effective starting materials for synthesizing 3-phenyl-2-naphthols and 2-hydroxy-3-phenyl-1,4-naphthoquinones (Martínez et al., 2005).
Solid Phase Organic Synthesis : Secondary amide-based linkers derived from compounds like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde can enhance the purity of products in solid phase organic synthesis, as per the research by Swayze (1997) (Swayze, 1997).
Nonlinear Optical Properties : The synthesized 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine displays good nonlinear optical properties. This was demonstrated in a study by Ünver, Karakas, and Elmali (2004), highlighting its potential in optical applications (Ünver, Karakas, & Elmali, 2004).
Enantioselective Carboligation : Benzaldehyde lyase from Pseudomonas fluorescens catalyzes enantioselective carboligation with aromatic aldehydes, including those with methoxy and dimethoxy groups, according to Demir et al. (2003) (Demir et al., 2003).
Synthesis of Tetralin-6-ol : A method for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol from 3-hydroxy-4-methoxy-benzaldehyde was improved by Banerjee, Poon, and Bedoya (2013), indicating the versatility of these compounds in chemical syntheses (Banerjee, Poon, & Bedoya, 2013).
Oxidation Reactions : Malik, Asghar, and Mansoor (2016) explored the oxidation of methoxy benzaldehydes to form carboxylic acids, showing the broad chemical reactivity of these compounds (Malik, Asghar, & Mansoor, 2016).
Nonlinear Optical Crystal Growth : The growth and morphology of nonlinear optical crystals like MHBA (3-methoxy-4-hydroxy-benzaldehyde) were investigated by Salary et al. (1999), demonstrating its potential in nonlinear optics (Salary et al., 1999).
Propriétés
IUPAC Name |
2-hydroxy-3-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-5-6-14-9-4-2-3-8(7-11)10(9)12/h2-4,7,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQIANDXWPMSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



